5'-Azacytidine 5'-triphosphate

Übersicht

Beschreibung

Synthesis Analysis

The enzymatic synthesis of 5'-Azacytidine 5'-triphosphate (5-aza-CTP) involves two steps starting from 5-azacytidine (5-aza-C). Initially, 5-aza-CMP is synthesized from 5-aza-C by the action of uridine-cytidine kinase. Subsequently, 5-aza-CMP is converted to 5-aza-CTP using CMP kinase and nucleoside diphosphokinase. This synthesis process is conducted under acidic conditions to maintain the stability of the triazide ring of 5-azacytosine, which is unstable at neutral and alkaline pH values (Lee & Momparler, 1976).

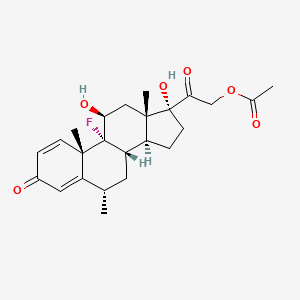

Molecular Structure Analysis

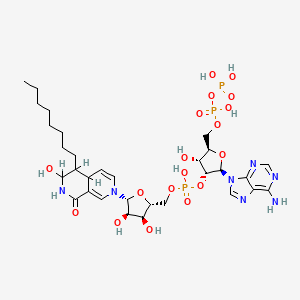

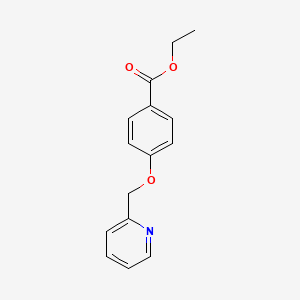

The molecular structure of 5'-Azacytidine 5'-triphosphate is characterized by the presence of a triazide ring, making it chemically distinct from natural nucleotides. The chemical synthesis approach also highlights its ability to be incorporated into RNA, altering the triazine ring's hydrolysis rate when part of a polynucleotide chain (Zieliński & Sprinzl, 1984).

Chemical Reactions and Properties

Chemically, 5'-Azacytidine 5'-triphosphate exhibits reactivity conducive to its incorporation into nucleic acids. It serves as a substrate for AMP (CMP) tRNA nucleotidyl transferase, facilitating the preparation of tRNAs containing 5-azacytidine in their 3'-terminus, which are active in protein synthesis on ribosomes. The chemical modification of 5-azacytidine by phosphorylation significantly accelerates the decomposition of its triazine ring, a property altered upon incorporation into polynucleotides (Zieliński & Sprinzl, 1984).

Physical Properties Analysis

The physical properties of 5'-Azacytidine 5'-triphosphate, such as its ultraviolet absorbance spectrum, are indicative of its structural similarity to 5-azacytidine at specific pH levels. The stability and reactivity of this nucleotide analog are significantly influenced by the pH and ionic conditions, which are crucial for its synthesis and subsequent applications in biochemical research (Lee & Momparler, 1976).

Chemical Properties Analysis

The chemical properties of 5'-Azacytidine 5'-triphosphate, including its interaction with enzymes and incorporation into nucleic acids, underscore its potential as a tool in molecular biology and genetic engineering. Its ability to inhibit RNA synthesis by competing with natural nucleotides for incorporation into RNA by RNA polymerase highlights its utility in studying transcriptional regulation and nucleic acid metabolism (Lee & Momparler, 1976).

Wissenschaftliche Forschungsanwendungen

Inhibition of DNA Methylase and DNA Methylation : 5'-Azacytidine 5'-triphosphate is known for its ability to inhibit DNA methylase, an enzyme responsible for DNA methylation. This inhibition can impact gene expression and is significant in cancer research and treatment. For instance, it has been shown to be a potent inhibitor of DNA cytosine 5-methyltransferase from human placenta and can interfere with the methylation of DNA, which is critical in the regulation of gene expression (McIntosh et al., 1985).

Role in RNA and DNA Synthesis : 5'-Azacytidine 5'-triphosphate has been used in the enzymatic synthesis of polynucleotides, indicating its role in RNA and DNA synthesis. This has implications for understanding the molecular biology of cells and for potential therapeutic applications (Zieliński & Sprinzl, 1984).

Cytotoxicity in Cancer Treatment : This compound has been studied for its cytotoxic effects on cancer cells, such as in L1210 leukemia, by inhibiting DNA synthesis more significantly than RNA synthesis. This makes it a candidate for cancer chemotherapy (Li et al., 1970).

Inhibition of Ribonucleotide Reductase in Leukemia : 5'-Azacytidine 5'-triphosphate inhibits Ribonucleotide Reductase (RR), particularly RRM2 in leukemia cell lines and in bone marrow mononuclear cells from acute myeloid leukemia (AML) patients. This has important implications for its clinical use in AML treatment (Aimiuwu et al., 2012).

Inhibition of Uridine-Cytidine Kinase : The compound has been shown to inhibit uridine-cytidine kinase, an enzyme involved in the phosphorylation of nucleosides, which is important in nucleotide metabolism (Lee & Momparler, 1976).

DNA Polymerase Inhibition : Kinetic studies indicate that 5'-Azacytidine 5'-triphosphate can inhibit DNA polymerases, which are crucial for DNA replication and repair. This provides insight into its potential use in modulating cell growth and proliferation (Lee & Momparler, 1977).

Safety And Hazards

Zukünftige Richtungen

Resistance to decitabine and 5-azacytidine, mainstay treatments for myeloid malignancies, originates from adaptive responses of the pyrimidine metabolism network; these responses can be anticipated and thus exploited . Strategies of combining epigenetic manipulation with other ‘new’ drugs aim at increasing the efficacy of the hypomethylating agents .

Eigenschaften

IUPAC Name |

[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N4O14P3/c9-3-1-2-12(8(15)10-3)7-5(14)4(13)6(23-7)11-24-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4-7,11,13-14H,(H,19,20)(H,21,22)(H2,9,10,15)(H2,16,17,18)/t4-,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWUHFDEXOSOCJ-BNHYGAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)NOP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Azacytidine 5'-triphosphate | |

CAS RN |

2226-74-6 | |

| Record name | 5'-Azacytidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1194943.png)

![3-amino-N-[(4-chlorophenyl)methyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1194950.png)

![(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1194954.png)